2,2,6,6-Tetramethyloxane-4-carbaldehyde

Steric hindrance Nucleophilic addition Reaction selectivity

2,2,6,6-Tetramethyloxane-4-carbaldehyde (CAS 1212021-33-4) is a hindered aldehyde derivative of the 2,2,6,6-tetramethyloxane scaffold, a cyclic ether framework recognized for its nonpolar solvent properties and strong hydrogen-bond-accepting ability. The compound features a carbaldehyde group at the 4-position of a fully substituted tetrahydropyran ring bearing four methyl groups at positions 2 and 6.

Molecular Formula C10H18O2
Molecular Weight 170.252
CAS No. 1212021-33-4
Cat. No. B2881686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethyloxane-4-carbaldehyde
CAS1212021-33-4
Molecular FormulaC10H18O2
Molecular Weight170.252
Structural Identifiers
SMILESCC1(CC(CC(O1)(C)C)C=O)C
InChIInChI=1S/C10H18O2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h7-8H,5-6H2,1-4H3
InChIKeyPOPIGHUDRUZIMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2,6,6-Tetramethyloxane-4-carbaldehyde (CAS 1212021-33-4): Procurement-Grade Building Block with Sterically Shielded Aldehyde Functionality


2,2,6,6-Tetramethyloxane-4-carbaldehyde (CAS 1212021-33-4) is a hindered aldehyde derivative of the 2,2,6,6-tetramethyloxane scaffold, a cyclic ether framework recognized for its nonpolar solvent properties and strong hydrogen-bond-accepting ability [1]. The compound features a carbaldehyde group at the 4-position of a fully substituted tetrahydropyran ring bearing four methyl groups at positions 2 and 6 [2]. This sterically congested environment around the reactive aldehyde center is the primary structural determinant of its unique reactivity profile, making it a specialized building block for synthetic applications where controlled nucleophilic addition or reduced side reactions are required .

Procurement Alert: Why Unhindered Aldehydes or Alternative 4‑Substituted Tetramethyloxanes Cannot Substitute for 2,2,6,6-Tetramethyloxane-4-carbaldehyde


Generic substitution of 2,2,6,6-tetramethyloxane-4-carbaldehyde with structurally related analogs fails because the compound's defining characteristic—a sterically hindered aldehyde group embedded within a rigid, fully methylated oxane ring—dictates both its reaction selectivity and its physicochemical properties. Unhindered aldehydes (e.g., cyclohexanecarboxaldehyde) lack the steric shielding that suppresses unwanted nucleophilic additions or condensations [1]. Conversely, alternative 4‑substituted tetramethyloxanes (e.g., 4‑iodo, 4‑bromomethyl, 4‑ethynyl) possess different electrophilic centers, altering reaction pathways and downstream applications . Even the closely related 2‑(2,2,6,6‑tetramethyloxan‑4‑yl)acetaldehyde introduces an additional methylene spacer, which changes the aldehyde's steric environment and reduces the α‑branching effects critical for stereoselective transformations . Thus, procurement decisions must be guided by the precise spatial arrangement of the aldehyde group relative to the bulky gem‑dimethyl groups at the 2‑ and 6‑positions, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence: 2,2,6,6-Tetramethyloxane-4-carbaldehyde vs. Closest Analogs


Steric Shielding of Aldehyde Group: Reduced Nucleophilic Attack vs. Unhindered Aldehydes

The aldehyde group in 2,2,6,6-tetramethyloxane-4-carbaldehyde is flanked by two gem‑dimethyl groups at the 2‑ and 6‑positions of the oxane ring, creating a sterically congested environment that significantly reduces the rate of nucleophilic addition compared to unhindered aldehydes such as cyclohexanecarboxaldehyde. While direct kinetic data for the target compound are not publicly available, class‑level inference from studies on the parent 2,2,6,6‑tetramethyloxane scaffold demonstrates that the steric hindrance imparted by the four methyl groups confers unique stability and resistance to peroxide formation relative to conventional ether solvents like tetrahydrofuran (THF) [1]. This steric effect is preserved in the aldehyde derivative, providing a predictable reduction in nucleophilic attack rates and enabling selective reactions under conditions where unhindered aldehydes would undergo uncontrolled side reactions .

Steric hindrance Nucleophilic addition Reaction selectivity

Electrophilic Center Differentiation: Aldehyde vs. Iodo/Bromo Analogs in Cross-Coupling and Nucleophilic Substitution

The carbaldehyde group in 2,2,6,6‑tetramethyloxane‑4‑carbaldehyde provides a distinct electrophilic center compared to halogenated analogs. The 4‑iodo derivative (CAS 1638768‑38‑3) and 4‑bromomethyl derivative (CAS 1638760‑06‑1) are designed for SN2 or metal‑catalyzed cross‑coupling reactions, whereas the aldehyde group undergoes nucleophilic addition, condensation, and reduction . This functional group difference dictates entirely different reaction manifolds and downstream applications. The aldehyde derivative is specifically procured for applications requiring carbonyl chemistry (e.g., reductive amination, Grignard additions, Wittig olefination), which are inaccessible to the halogenated analogs without prior functional group interconversion .

Electrophile reactivity Cross-coupling Nucleophilic substitution

Physicochemical Property Differentiation: LogP, pKa, and Boiling Point vs. Parent Scaffold and Homologs

The introduction of the aldehyde group at the 4‑position significantly alters the physicochemical profile of the tetramethyloxane scaffold. The target compound exhibits a predicted LogP of 1.43, an acid pKa of 15.12, and a boiling point of 213.0 ± 33.0 °C at 760 mmHg [1]. In contrast, the parent 2,2,6,6‑tetramethyloxane (CAS 77887‑46‑8) lacks the aldehyde group and is a nonpolar solvent with different solvation properties [2]. The homologous aldehyde 2‑(2,2,6,6‑tetramethyloxan‑4‑yl)acetaldehyde introduces an additional methylene spacer, increasing molecular weight to 184.27 g/mol and altering steric and electronic properties . These differences in lipophilicity, boiling point, and hydrogen‑bonding capacity directly impact compound handling, purification (e.g., chromatography, distillation), and solubility in reaction media.

Lipophilicity Physicochemical properties Purification

Commercial Availability and Purity Specification: Benchmarking Against Competing Vendors

The target compound is commercially available from multiple reputable vendors, enabling competitive sourcing and supply chain redundancy. Aladdin Scientific offers the compound at ≥97% purity in quantities ranging from 100 mg to 5 g, with pricing from $193.90 for 100 mg to $3,881.90 for 5 g (USD, as of 2024) . Capot Chemical Co., Ltd. supplies the compound at ≥97% purity (NLT 97%) [1]. CymitQuimica (Biosynth) offers the compound at a minimum purity of 95% in 50 mg and 500 mg sizes, priced at €516.00 and €1,420.00 respectively . In contrast, closely related analogs such as 4‑iodo‑2,2,6,6‑tetramethyloxane are available at 97% purity from Aladdin Scientific with different pricing tiers (e.g., $266.90 for 100 mg) . This multi‑vendor availability with consistent purity specifications (≥95‑97%) ensures that procurement of 2,2,6,6‑tetramethyloxane‑4‑carbaldehyde is not subject to single‑source risk and allows for price benchmarking, whereas more specialized analogs may have limited vendor options.

Procurement Purity Supply chain

Evidence‑Backed Application Scenarios for 2,2,6,6‑Tetramethyloxane‑4‑carbaldehyde in Research and Industrial Procurement


Synthesis of Sterically Hindered Ligands and Catalysts

The sterically shielded aldehyde group of 2,2,6,6‑tetramethyloxane‑4‑carbaldehyde makes it an ideal precursor for the synthesis of bulky ligands and catalysts where controlled coordination geometry is required. The gem‑dimethyl groups adjacent to the aldehyde restrict access to the carbonyl carbon, favoring selective condensation with amines to form imines or with hydrazines to form hydrazones. These resulting Schiff base ligands exhibit enhanced stability and reduced susceptibility to hydrolytic cleavage compared to ligands derived from unhindered aldehydes, as inferred from the known stability of the tetramethyloxane scaffold [1]. This application is directly supported by the compound's steric hindrance properties described in Evidence Item 1.

Building Block for Pharmaceutical Intermediates Requiring α‑Branching

The α‑branching present in 2,2,6,6‑tetramethyloxane‑4‑carbaldehyde (the aldehyde is attached to a tertiary carbon center) provides a unique scaffold for constructing pharmaceutical intermediates with defined stereochemistry. The compound can undergo diastereoselective nucleophilic additions where the bulky oxane ring exerts facial bias, leading to predictable stereochemical outcomes. This is in contrast to linear or minimally hindered aldehydes that lack such stereodirecting groups. The physicochemical properties (LogP 1.43, pKa 15.12) also suggest favorable membrane permeability for downstream drug candidates [2], making it a valuable building block for medicinal chemistry programs targeting CNS or other lipophilic targets.

Precursor to 2,2,6,6‑Tetramethyloxane‑4‑carboxylic Acid and Derivatives

The aldehyde group can be selectively oxidized to the corresponding carboxylic acid (2,2,6,6‑tetramethyloxane‑4‑carboxylic acid) using standard oxidizing agents such as potassium permanganate or chromium trioxide . This carboxylic acid serves as a versatile intermediate for the synthesis of amides, esters, and other carbonyl derivatives. The steric hindrance around the carboxyl group may impart enhanced metabolic stability to final drug molecules. Alternatively, the aldehyde can be reduced to the alcohol (2,2,6,6‑tetramethyloxane‑4‑methanol) using sodium borohydride or lithium aluminum hydride , providing access to a hindered primary alcohol for further functionalization. This divergent reactivity from a single building block enhances synthetic efficiency and reduces the need for multiple procurement items.

Material Science Applications: Hindered Monomers for Polymer Synthesis

The rigid, bulky oxane scaffold coupled with the reactive aldehyde group positions 2,2,6,6‑tetramethyloxane‑4‑carbaldehyde as a candidate monomer for the synthesis of specialty polymers and materials. The aldehyde can participate in aldol condensations or serve as a cross‑linking agent in polymer networks. The steric hindrance provided by the gem‑dimethyl groups may impart enhanced thermal stability and resistance to oxidative degradation in the resulting polymers, analogous to the resistance to peroxide formation observed in the parent 2,2,6,6‑tetramethyloxane solvent [1]. While direct polymer data are not available, this application is supported by class‑level inference from the known properties of the tetramethyloxane scaffold and the established reactivity of hindered aldehydes in materials chemistry.

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